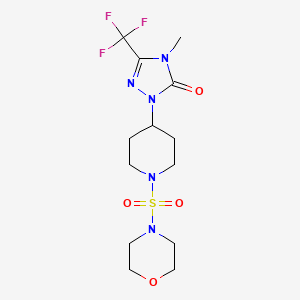

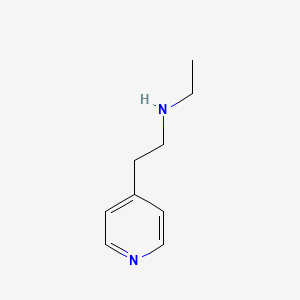

![molecular formula C17H15FN2OS2 B2869026 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 942007-93-4](/img/structure/B2869026.png)

2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is a potent inhibitor of HIV-1 replication and has been shown to be effective in reducing viral load and increasing CD4 cell counts in HIV-positive patients.

Applications De Recherche Scientifique

Anticancer Activity

Compounds related to 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide have shown potential in anticancer research. For example, benzothiazole derivatives have been synthesized and demonstrated anticancer activity against various human tumor cell lines including lung, breast, CNS, and other cancers. Specifically, a study by Hammam et al. (2005) reported the synthesis of compounds, including fluoro-substituted benzo[b]pyrans, which exhibited anticancer activity at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of compounds similar to this compound. A study by Azeez and Abdullah (2019) described the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including the preparation of related acetamide compounds. This study also investigated their antimicrobial activities (Azeez & Abdullah, 2019).

Antibacterial Activities

The antibacterial potential of compounds similar to the target molecule has been explored in several studies. Lu et al. (2020) synthesized a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties and evaluated their in vitro antibacterial activities against different bacteria, showing promising results (Lu, Zhou, Wang, & Jin, 2020).

Antimicrobial Resistance Studies

Compounds structurally related to this compound have been investigated for their role in combating antimicrobial resistance. A study by Anuse et al. (2019) focused on synthesizing and evaluating the antimicrobial activity of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Photovoltaic Efficiency Modeling

Research has been conducted on the photovoltaic efficiency of benzothiazolinone acetamide analogs. A study by Mary et al. (2020) involved the synthesis of certain bioactive benzothiazolinone acetamide analogs, followed by spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling, demonstrating their potential use in dye-sensitized solar cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit cyclooxygenase , suggesting that this compound might also target similar enzymes or pathways.

Mode of Action

It is suggested that due to the excited state intramolecular proton transfer (esipt) properties, the compound exhibits emission characteristics . After coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Biochemical Pathways

Based on the frontier molecular orbitals, it was found that the degree of charge transfer gradually increased with an increase in solvent polarity . This suggests that the compound might interact with biochemical pathways involving charge transfer processes.

Pharmacokinetics

The compound has been characterized by nmr (1h and 13c) spectroscopy, high-resolution mass spectrometry, and elemental analysis, indicating good thermal stability and electrochemical stability .

Result of Action

The compound, along with its difluoroboron complexes, has been used as luminescent materials . All luminescent materials exhibit strong emission, low turn-on voltage (3.9-4.8 V), and the electroluminescence performance of the difluoroboron complex-based doped devices is superior to the ligand .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .

Propriétés

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS2/c1-2-22-13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)23-17/h3-8,10H,2,9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZOCLFZBMGECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

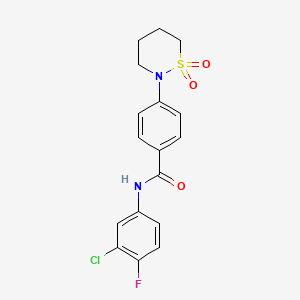

![1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2868945.png)

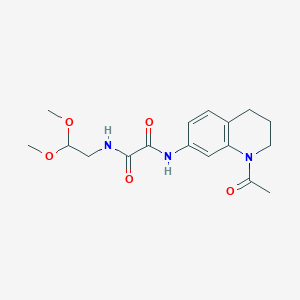

![8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868946.png)

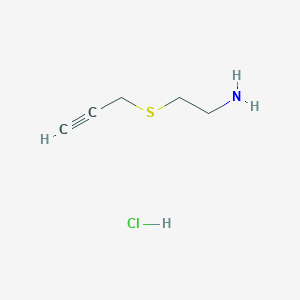

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2868949.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)

![N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2868953.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2868966.png)